

Application Notes and Protocols for Difelikefalin Administration in Non-Human Primates

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Compound of Interest

Compound Name: *Difelikefalin*

Cat. No.: *B1670546*

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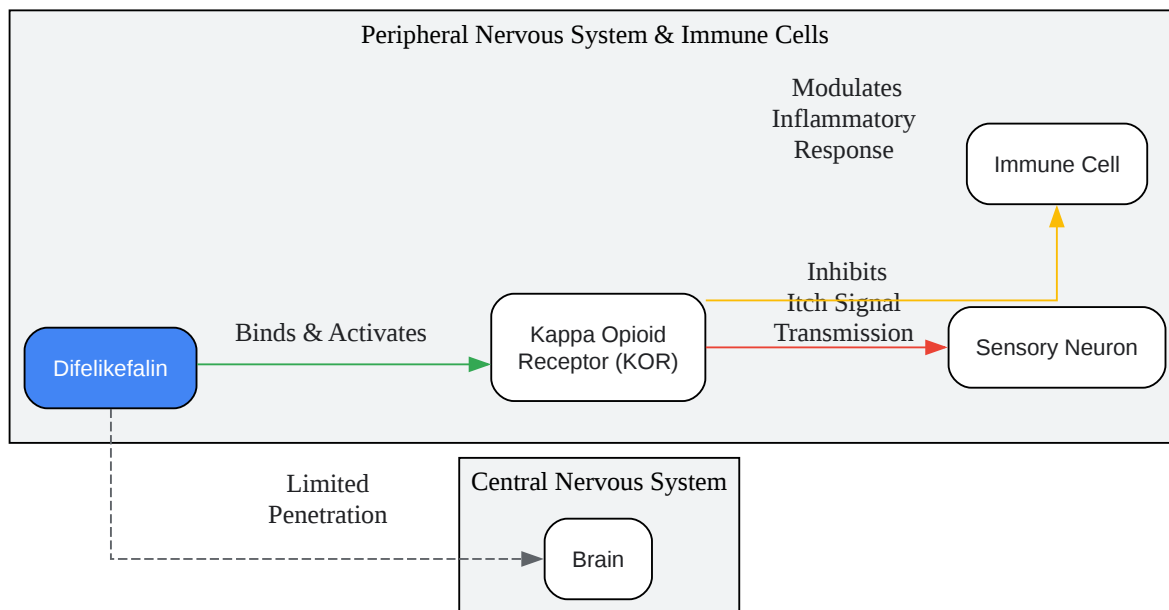
These application notes provide a comprehensive overview of the administration of **difelikefalin**, a selective kappa opioid receptor (KOR) agonist, in non-human primate (NHP) studies. The information is compiled from preclinical safety, toxicology, and pharmacokinetic evaluations, primarily in Cynomolgus monkeys.

Introduction

Difelikefalin (formerly CR845) is a peripherally restricted KOR agonist developed for the treatment of pruritus. Its mechanism of action involves the activation of kappa opioid receptors on peripheral neurons and immune cells, which is thought to interrupt the transmission of itch signals and reduce inflammation. Due to its hydrophilic peptide structure, **difelikefalin** has limited penetration into the central nervous system (CNS), potentially reducing the risk of centrally-mediated side effects commonly associated with other opioids. Non-human primate models, particularly the Cynomolgus monkey, have been instrumental in the nonclinical safety assessment of **difelikefalin**.

Signaling Pathway of Difelikefalin

Difelikefalin exerts its antipruritic effects by activating peripheral kappa opioid receptors. This activation is believed to modulate the activity of sensory neurons and immune cells, leading to a reduction in the sensation of itch and inflammation.



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Difelikefalin's peripheral mechanism of action.

Quantitative Data from Non-Human Primate Studies

The following tables summarize the key quantitative data obtained from intravenous (IV) administration of **difelikefalin** in Cynomolgus monkeys.

Toxicology Study Parameters

Repeat-dose toxicology studies have been conducted for up to 9 months to evaluate the long-term safety of **difelikefalin**.

Study Duration	Species	Dose Levels (mg/kg/day, IV)
4 weeks	Cynomolgus Monkey	Up to 4
13 weeks	Cynomolgus Monkey	0.06, 0.25, 1.0
39 weeks (9 months)	Cynomolgus Monkey	0.06, 0.25, 1.0
[1]		

No Observed Adverse Effect Level (NOAEL) and Systemic Exposure

The NOAEL is the highest dose at which no adverse effects were observed. Systemic exposure is represented by the Area Under the Curve (AUC).

Study Duration	NOAEL (mg/kg/day)	AUC0-last at NOAEL (ng·hr/mL) - Male	AUC0-last at NOAEL (ng·hr/mL) - Female
9-Month Study 1	1.0	105,500	134,600
9-Month Study 2	0.25	21,000	17,200
[2]			

Biodistribution

Autoradiographic studies in non-human primates have shown the distribution of **difelikefalin** in various tissues.[\[3\]](#)

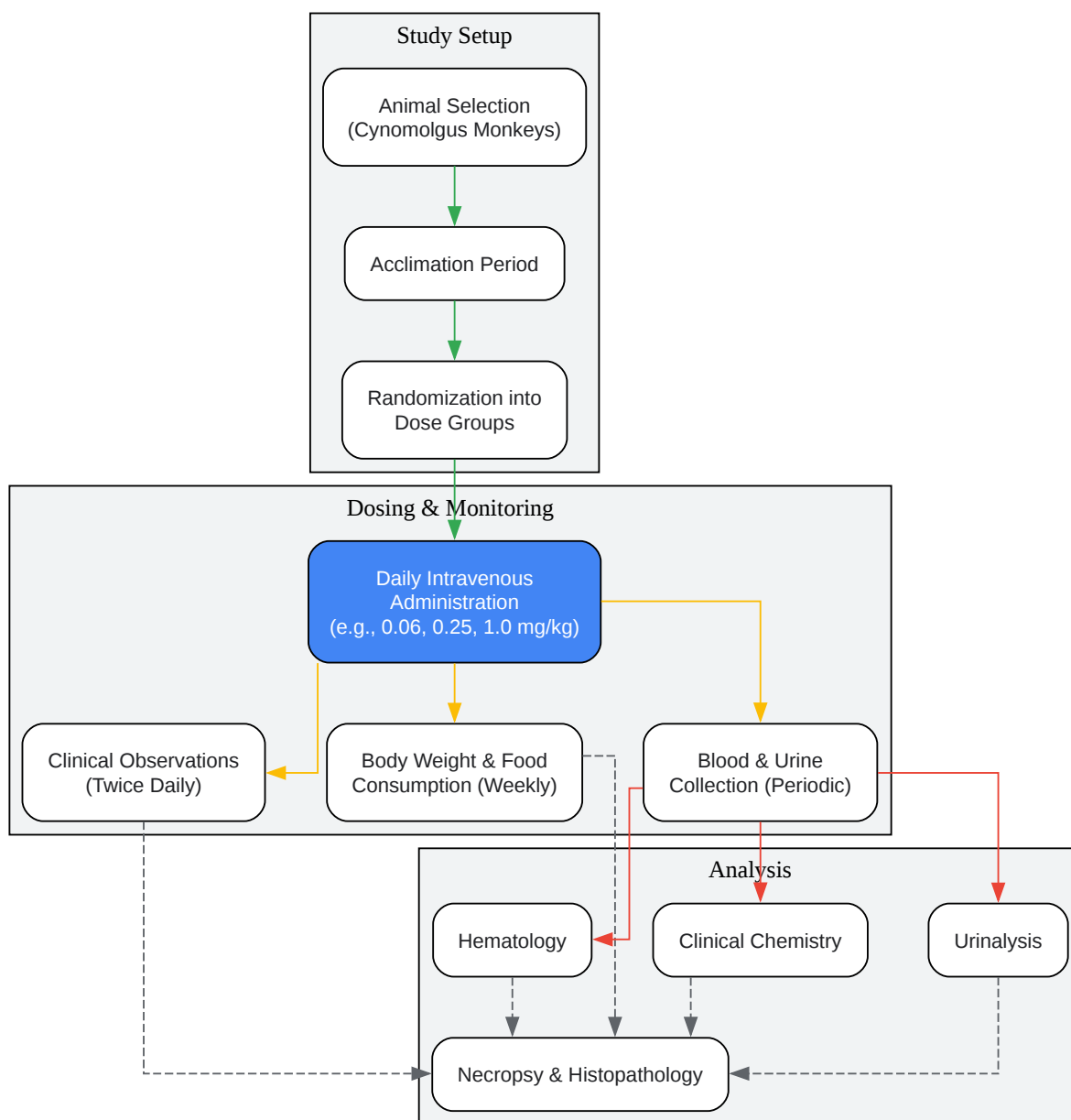
Tissue Distribution	Organs/Tissues
High	Blood, Intestinal Contents, Kidney, Liver, Lung, Skin
Moderate	Adrenal Gland, Bone Marrow, Heart, Pancreas, Skeletal Muscle, Spleen, Testis, Thyroid Gland
Poor	Cerebrum, Cerebellum, Eyeball, Spinal Cord
[3]	

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of **difelikefalin** to non-human primates.

General Toxicology Study Protocol (GLP)

This protocol outlines a general framework for a repeat-dose intravenous toxicity study in Cynomolgus monkeys.



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Workflow for a GLP toxicology study.

Methodology:

- **Animal Model:** Naive, purpose-bred Cynomolgus monkeys (*Macaca fascicularis*) are used. Animals are socially housed in conditions compliant with animal welfare regulations.
- **Dose Groups:** Animals are randomized into multiple dose groups, including a vehicle control group and at least three **difelikefalin** dose groups (e.g., 0.06, 0.25, and 1.0 mg/kg/day).[\[2\]](#)
- **Administration:** **Difelikefalin** is administered once daily via intravenous bolus injection for the duration of the study (e.g., 9 months).[\[2\]](#)
- **Clinical Observations:** Cageside observations are performed at least twice daily for signs of morbidity, mortality, and behavioral changes. A more detailed clinical examination is conducted weekly.
- **Body Weight and Food Consumption:** Individual body weights and food consumption are recorded weekly.
- **Clinical Pathology:** Blood and urine samples are collected at predetermined intervals for hematology, clinical chemistry, and urinalysis.
- **Toxicokinetics:** Blood samples are collected at specified time points after dosing on designated days to determine the plasma concentrations of **difelikefalin** and calculate pharmacokinetic parameters such as AUC.
- **Necropsy and Histopathology:** At the end of the study, a full necropsy is performed on all animals. A comprehensive list of tissues is collected, weighed, and preserved for microscopic examination.

Safety Pharmacology Assessment Protocol

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

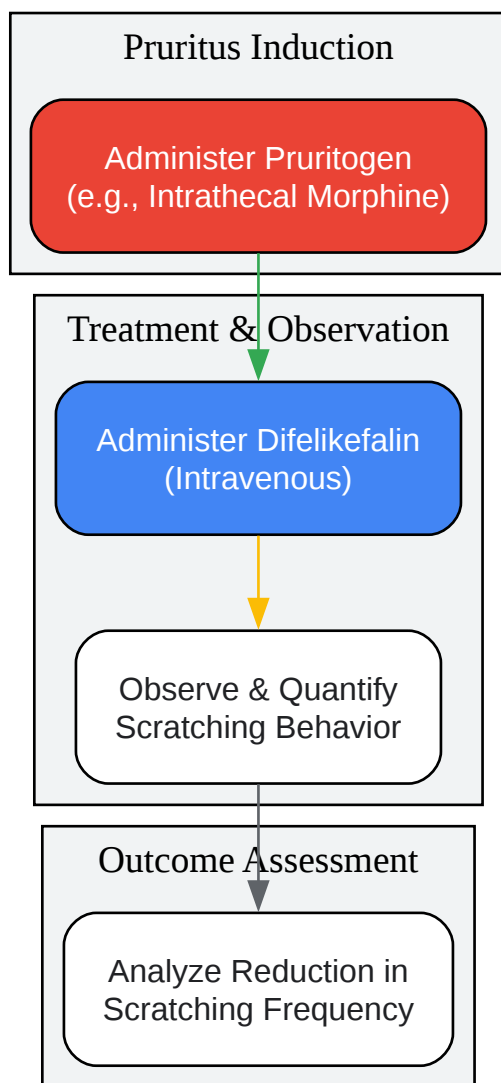
Cardiovascular and Respiratory Monitoring:

- **Animal Model:** Conscious, telemetered Cynomolgus monkeys are often used to allow for continuous monitoring without the stress of restraint.

- Parameters Monitored:
 - Cardiovascular: Electrocardiogram (ECG), heart rate, and arterial blood pressure.
 - Respiratory: Respiratory rate, tidal volume, and minute volume.
- Procedure:
 - Animals are surgically implanted with telemetry devices.
 - Following a recovery period, baseline data is collected.
 - **Difelikefalin** is administered intravenously at various dose levels.
 - Cardiovascular and respiratory parameters are continuously monitored pre-dose and for a specified period post-dose.

Pruritus Model (Exploratory)

While specific pruritus models in non-human primates for **difelikefalin** are not detailed in the available literature, a potential experimental design could be adapted from studies with other kappa opioid agonists.



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